3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine
Description
Properties
IUPAC Name |
3-(2,5-dimethyl-4-nitropyrazol-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7-9(14(15)16)10(13(2)12-7)17-8-4-3-5-11-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGOWGCTGIZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])OC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the reaction of 1,3-dimethyl-4-nitropyrazole with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate.
Coupling Reactions: Boronic acids or halides, palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.
Major Products
Reduction: 3-[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)oxy]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl or heteroaryl derivatives.
Scientific Research Applications
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine are best contextualized against its closest analogs:
Structural Analogs
2.1.1. 2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]pyridine
- Molecular Formula : C₁₀H₁₀N₄O₂S
- Molecular Weight : 250.28 g/mol
- Key Differences : Replaces the oxygen bridge with a sulfur atom (thioether group).
- Sulfur’s larger atomic size and lower electronegativity may influence coordination chemistry or metabolic stability .
2.1.2. 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine
- Molecular Formula : C₁₂H₁₄N₆O₂
- Molecular Weight : 282.29 g/mol
- Key Differences: Features a hydrazono (-N=N-) linkage instead of an oxy bridge.
- Implications: The hydrazono group enables chelation as a bidentate ligand, making it suitable for metal coordination complexes . Enhanced π-conjugation may affect electronic properties and biological activity.
Physicochemical and Functional Comparison
*Note: Discrepancies exist in reported molecular formulas. lists C₁₁H₁₀N₂O₃ (MW 218.21), but this may reflect a misalignment or error. Theoretical calculation suggests C₁₀H₉N₄O₃ (MW 233.21). †Reported molecular weight in conflicts with formula-derived values; further experimental validation is needed.
Research Findings and Limitations
- Structural Data : X-ray crystallography or computational tools like SHELX and Multiwfn could resolve molecular geometry and electron-density discrepancies.
- Synthetic Challenges : Evidence gaps in the title compound’s synthesis highlight the need for detailed procedural reports.
- Biological Screening: No activity data is available for the title compound, underscoring opportunities for pharmacological profiling.
Biological Activity
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a heterocyclic compound that combines a pyrazole ring with a nitro group and a pyridine moiety. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Synthesis
The compound's structure is characterized by the presence of both the pyrazole and pyridine rings, which contribute to its biological properties. The synthesis typically involves the reaction of 1,3-dimethyl-4-nitropyrazole with a pyridine derivative under basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal cancers . The mechanism often involves inducing apoptosis in cancer cells through different pathways, including the inhibition of anti-apoptotic proteins .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 49.85 | Induction of apoptosis |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCIH460 | Not specified | Autophagy induction without apoptosis |
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. One study highlighted that certain pyrazole compounds exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is well-documented. Compounds have demonstrated activity against a range of pathogens, including bacteria such as E. coli and Staphylococcus aureus. The presence of specific functional groups within the pyrazole structure enhances this activity .
Table 2: Antimicrobial Activity of Selected Pyrazole Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 40 µg/mL |
| 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | S. aureus | Not specified |
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Antitumor Efficacy : A study investigated the effects of various pyrazole derivatives on breast cancer cells (MDA-MB-231). The results indicated significant inhibition of cell proliferation and induction of apoptosis at varying concentrations .
- Anti-inflammatory Effects : In an experimental model using rats, a series of pyrazole compounds were tested for their ability to reduce inflammation induced by carrageenan. Results showed a marked decrease in paw edema comparable to standard anti-inflammatory drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
